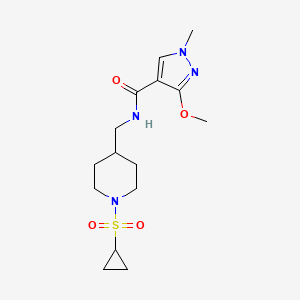

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole carboxamide core linked to a piperidine moiety substituted with a cyclopropylsulfonyl group. The pyrazole ring is further modified with a methoxy group at position 3 and a methyl group at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with cannabinoid receptor modulators and kinase inhibitors described in related studies .

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUDLIRTKJHCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex molecular structure that suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features:

- Cyclopropylsulfonyl group : Enhances binding affinity and specificity.

- Piperidine moiety : Interacts with various biological receptors and enzymes.

- Pyrazole core : Known for anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of lysine-specific demethylases, which are involved in cancer and neurodegenerative disorders .

- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing psychoactive effects .

Biological Activity Profiles

The following table summarizes the biological activities associated with this compound:

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes implicated in various diseases, including cancer. This inhibition may lead to reduced tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess similar therapeutic potential .

- Psychoactive Properties : Preliminary studies suggest that the compound could interact with cannabinoid receptors, indicating a potential for psychoactive effects or applications in treating mood disorders .

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

- A study on cyclopropyl-containing pyrazoles indicated their effectiveness in reducing serum lipid parameters in metabolic syndrome models, showcasing their potential as therapeutic agents for metabolic disorders .

- Another investigation focused on the interaction of pyrazole derivatives with cannabinoid receptors, revealing promising results for managing pain and inflammation .

Comparison with Similar Compounds

Structural and Pharmacological Features

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations

Receptor Selectivity: The target compound’s piperidine-cyclopropylsulfonyl group may influence receptor binding kinetics. For example, SR-144528’s bicyclic substituent confers CB2 antagonism , while WIN 55212-2’s naphthoyl group enhances CB2 affinity . Cyclopropylsulfonyl groups in the target compound could similarly modulate selectivity for cannabinoid or other G-protein-coupled receptors.

Functional Substituents :

- The 3-methoxy group on the pyrazole ring may enhance solubility compared to SR-144528’s lipophilic chlorophenyl group. However, this substitution could reduce blood-brain barrier penetration relative to WIN 55212-2 .

Synthetic Accessibility :

- The synthetic route for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () involves copper-catalyzed coupling, which may parallel methods for synthesizing the target compound. However, the carboxamide linkage in the target compound likely requires additional steps, such as amide bond formation .

Research Findings and Hypotheses

- Cannabinoid Receptor Interactions: The target compound’s carboxamide and piperidine groups resemble SR-141716A (a CB1 antagonist) and SR-144528 (CB2 antagonist). Its lack of bulky aromatic substituents (e.g., naphthoyl in WIN 55212-2) may reduce CB1/CB2 affinity but improve selectivity for other targets .

- Kinase Inhibition Potential: Pyrazole carboxamides are common in kinase inhibitors (e.g., c-Met or JAK inhibitors). The methoxy group could hydrogen-bond with kinase ATP pockets, similar to pyrazolo[3,4-b]pyridine derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.